

Kuwanon C (CAS Number: 62949-79-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Kuwanon C

Cat. No.: B137963

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of *Morus alba* (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of **Kuwanon C** (CAS No. 62949-79-5), summarizing its physicochemical properties, and detailing its multifaceted pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities. This document consolidates quantitative data from various studies into structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key biological assays and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

Kuwanon C is a structurally unique flavonoid characterized by the presence of two prenyl groups, which contribute significantly to its bioactivity. Its fundamental physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	62949-79-5	
Molecular Formula	C ₂₅ H ₂₆ O ₆	[1]
Molecular Weight	422.5 g/mol	[1]
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO	[1]
λ _{max}	264 nm	[1]

Quantitative Biological Activity Data

The diverse pharmacological effects of **Kuwanon C** have been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations across various biological activities.

Table 2.1: Anticancer Activity

Cell Line	Cancer Type	Measurement	Value	Reference(s)
P388	Mouse Lymphoma	IC ₅₀	14 µg/mL	[1][2]
HeLa	Cervical Cancer	IC ₅₀	More potent than Paclitaxel and Cisplatin	[3][4][5][6]
MDA-MB-231	Breast Cancer	IC ₅₀	Concentration-dependent decrease in cell proliferation	[2][7]
T47D	Breast Cancer	IC ₅₀	Concentration-dependent decrease in cell proliferation	[2][7]

Table 2.2: Antimicrobial Activity

Microorganism	Activity	Measurement	Value (µg/mL)	Reference(s)
Escherichia coli	Antibacterial	MIC	10	[1][2]
Salmonella typhimurium	Antibacterial	MIC	25	[1]
Staphylococcus epidermis	Antibacterial	MIC	6.25	[1]
Staphylococcus aureus	Antibacterial	MIC	6.25	[1]

Table 2.3: Antiviral Activity

Virus	Test System	Measurement	Value	Reference(s)
SARS-CoV-2	Spike S1 RBD:ACE2 Interaction	IC ₅₀	91.4 µM	[8]
SARS-CoV-2 (clinical isolate)	Infection in Vero cells	IC ₅₀	7.7 µM	[8][9]

Table 2.4: Antioxidant Activity

Assay	Measurement	Value (µg/mL)	Reference(s)
DPPH Radical Scavenging	EC ₅₀	72.99	[1][2]

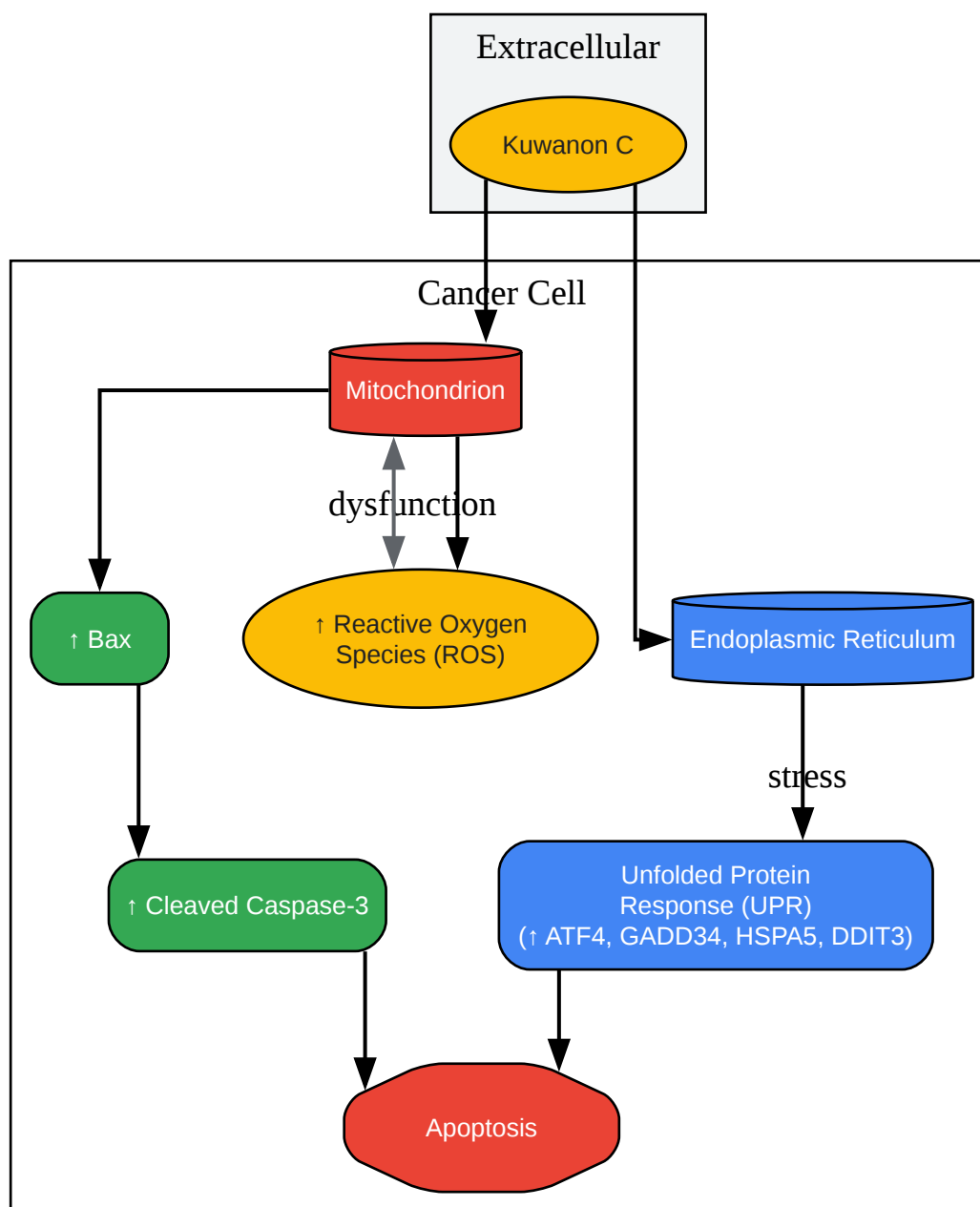
Mechanisms of Action and Signaling Pathways

Kuwanon C exerts its biological effects through the modulation of several key signaling pathways. This section details the molecular mechanisms underlying its anticancer and anti-inflammatory activities.

Anticancer Mechanism: Induction of Apoptosis

Kuwanon C has been shown to induce apoptosis in cancer cells through the intrinsic pathway, primarily by targeting mitochondria and the endoplasmic reticulum (ER).

- **Mitochondrial Dysfunction:** **Kuwanon C** disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. It upregulates the expression of the pro-apoptotic protein Bax while the effect on the anti-apoptotic protein Bcl-2 is also a key area of investigation, thereby increasing the Bax/Bcl-2 ratio. This ultimately leads to the activation of executioner caspases, such as caspase-3.^[7]
- **Endoplasmic Reticulum Stress:** The compound induces ER stress, triggering the Unfolded Protein Response (UPR). This is evidenced by the upregulation of UPR-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.^[7] Prolonged ER stress can lead to apoptosis.
- **Reactive Oxygen Species (ROS) Production:** A significant increase in intracellular ROS levels is observed following treatment with **Kuwanon C**.^[7] This oxidative stress further contributes to mitochondrial damage and the induction of apoptosis.



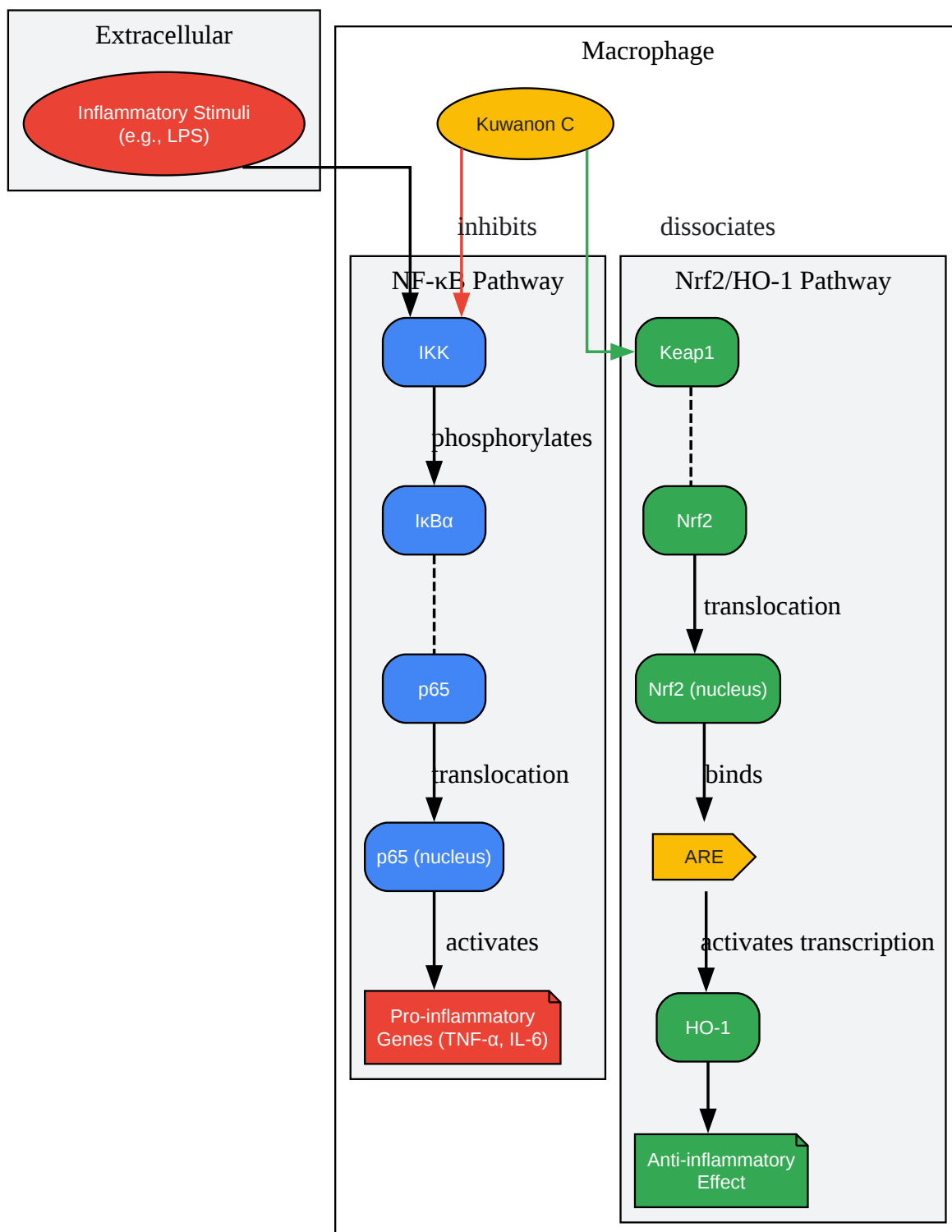
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Kuwanon C-induced apoptosis signaling pathway.

Anti-inflammatory Mechanism: Modulation of NF- κ B and Nrf2/HO-1 Pathways

Kuwanon C exhibits anti-inflammatory properties by targeting two critical signaling cascades: the NF- κ B and the Nrf2/HO-1 pathways.

- **Inhibition of NF- κ B Pathway:** In inflammatory conditions, **Kuwanon C** can inhibit the activation of the NF- κ B pathway. This involves preventing the degradation of I κ B α , which in turn sequesters the p65 subunit of NF- κ B in the cytoplasm, inhibiting its nuclear translocation and subsequent transcription of pro-inflammatory genes.
- **Activation of Nrf2/HO-1 Pathway:** **Kuwanon C** can activate the Nrf2 signaling pathway. Under cellular stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory effects.[\[10\]](#)



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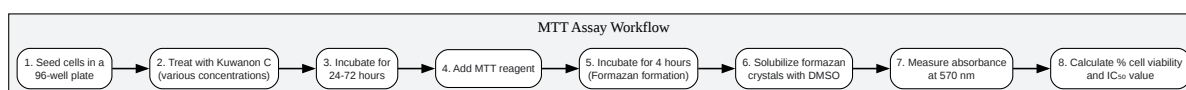
Kuwanon C's modulation of inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of **Kuwanon C**.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.



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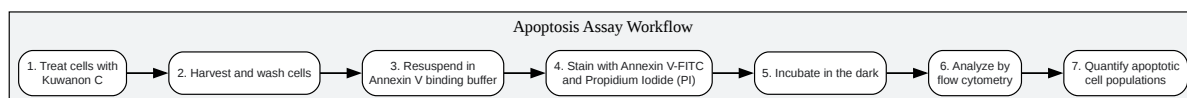
Workflow for the MTT cell viability assay.

Protocol:

- Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
- Compound Treatment: Treat cells with various concentrations of **Kuwanon C** for 24, 48, or 72 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
- Solubilization: Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.



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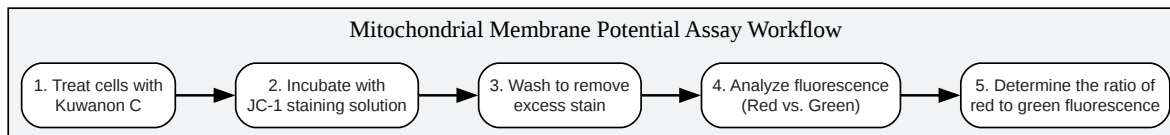
Workflow for the Annexin V/PI apoptosis assay.

Protocol:

- **Cell Treatment:** Treat cells with the desired concentrations of **Kuwanon C** for the specified duration.
- **Cell Harvesting:** Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
- **Staining:** Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.



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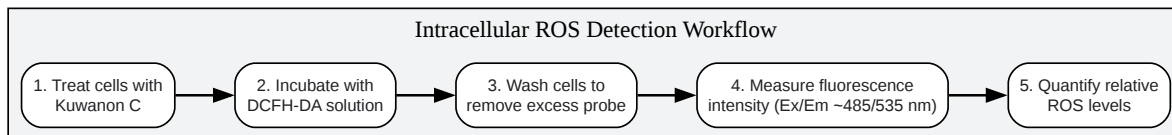
Workflow for the JC-1 mitochondrial membrane potential assay.

Protocol:

- Cell Treatment: Treat cells with **Kuwanon C** at various concentrations.
- JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 $\mu\text{g/mL}$) for 15-30 minutes at 37°C.
- Washing: Wash the cells with PBS to remove the excess dye.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells with high $\Delta\Psi_m$ will exhibit red fluorescence (J-aggregates), while apoptotic cells with low $\Delta\Psi_m$ will show green fluorescence (JC-1 monomers).
- Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.



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